molecular formula C20H22N2S B13371125 4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Katalognummer: B13371125
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: ZKNYIOWLKVRVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is an organic compound with a complex structure that includes a quinoline core, a methylphenyl group, and a propylsulfanyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions, including alkylation, sulfonation, and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylphenyl derivatives: Compounds with similar aromatic substituents.

    Quinoline derivatives: Compounds with a quinoline core structure.

    Propylsulfanyl compounds: Molecules containing a propylsulfanyl group.

Uniqueness

4-(4-Methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is unique due to the combination of its substituents and the resulting chemical properties

Eigenschaften

Molekularformel

C20H22N2S

Molekulargewicht

322.5 g/mol

IUPAC-Name

4-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H22N2S/c1-3-12-23-20-17(13-21)19(15-10-8-14(2)9-11-15)16-6-4-5-7-18(16)22-20/h8-11H,3-7,12H2,1-2H3

InChI-Schlüssel

ZKNYIOWLKVRVEJ-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.